molecular formula C6H5ClO3 B14446361 1,2,4-Benzenetriol, chloro- CAS No. 75562-91-3

1,2,4-Benzenetriol, chloro-

Cat. No.: B14446361
CAS No.: 75562-91-3
M. Wt: 160.55 g/mol
InChI Key: ABLFWMWVDNPOAX-UHFFFAOYSA-N
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Description

1,2,4-Benzenetriol, chloro- is a chlorinated derivative of 1,2,4-benzenetriol, an aromatic compound with three hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzenetriol, chloro- can be synthesized through various chemical reactions. One common method involves the chlorination of 1,2,4-benzenetriol using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of 1,2,4-benzenetriol, chloro- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzenetriol, chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to less oxidized forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of less oxidized forms of the compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,2,4-Benzenetriol, chloro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-benzenetriol, chloro- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A chlorinated nitrophenol with similar chemical properties.

    4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with comparable reactivity.

    2,6-Dichloro-4-nitrophenol: A dichlorinated derivative with distinct chemical behavior.

Uniqueness

1,2,4-Benzenetriol, chloro- is unique due to its specific substitution pattern and the presence of three hydroxyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

75562-91-3

Molecular Formula

C6H5ClO3

Molecular Weight

160.55 g/mol

IUPAC Name

3-chlorobenzene-1,2,4-triol

InChI

InChI=1S/C6H5ClO3/c7-5-3(8)1-2-4(9)6(5)10/h1-2,8-10H

InChI Key

ABLFWMWVDNPOAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)Cl)O

Origin of Product

United States

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